Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-10-20(11-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBJXCKGMSJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of trans-4-Amino-3-hydroxypiperidine
The trans-configuration is established via stereoselective reduction of a ketone intermediate. For example, catalytic hydrogenation of 4-oxo-3-hydroxypiperidine using a chiral catalyst (e.g., Rhodium with (R)-BINAP) yields the trans-4-amino-3-hydroxypiperidine with >90% enantiomeric excess (ee). Alternative methods involve enzymatic resolution or diastereomeric salt crystallization.
Reaction Conditions :
Boc Protection of the Amino Group
The amino group is protected using Boc anhydride (Boc₂O) under Schotten-Baumann conditions to avoid N,O-bis-protection:
Procedure :
-
Dissolve trans-4-amino-3-hydroxypiperidine (1.0 equiv) in a biphasic mixture of water and toluene.
-
Add Boc₂O (1.2 equiv) and sodium hydroxide (2.0 equiv) at 0–5°C.
-
Stir for 12 hours at room temperature.
Optimization Data :
Benzylation of the Piperidine Nitrogen
The 1-position nitrogen is benzylated using benzyl chloroformate (Cbz-Cl) under mild alkaline conditions:
Procedure :
-
Dissolve Boc-protected intermediate (1.0 equiv) in tetrahydrofuran (THF).
-
Add triethylamine (2.5 equiv) and Cbz-Cl (1.1 equiv) at 0°C.
-
Warm to 25°C and stir for 6 hours.
Key Observations :
Coupling and Final Assembly
In a representative protocol from medicinal chemistry literature, the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) facilitates carbamate formation under reflux:
Procedure :
-
Combine Boc-protected intermediate (1.0 equiv), benzyl alcohol (1.5 equiv), and Mukaiyama reagent (1.3 equiv) in THF.
-
Reflux at 80°C for 2 hours.
-
Isolate via aqueous workup and column chromatography.
Reaction Metrics :
| Parameter | Value | Outcome |
|---|---|---|
| Temperature | 80°C | Accelerates coupling kinetics |
| Catalyst | Mukaiyama reagent | Activates carboxylate intermediate |
| Yield | 78% |
Industrial-Scale Production Insights
Patent CN106432059A discloses a continuous-flow approach for large-scale synthesis:
-
Flow Reactor Design : Tubular reactor with static mixers ensures uniform reagent mixing.
-
Conditions : 10–15°C, 2-hour residence time.
-
Throughput : 5 kg/day with 89% purity after crystallization.
Advantages :
-
Reduced side product formation (<2%).
-
Scalable to multi-kilogram batches.
Analytical Validation and Quality Control
Stereochemical Confirmation :
-
Chiral HPLC : Daicel CHIRALPAK IC-3 column, hexane:isopropanol (80:20), 1.0 mL/min. Retention time: 12.3 min (trans) vs. 14.7 min (cis).
-
X-ray Crystallography : Confirms trans-configuration with θ = 172° between C3-OH and C4-NHBoc.
Purity Assessment :
-
HPLC : >99% purity (C18 column, acetonitrile:water gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Batch (Lab-Scale) | 78–85 | >99 | Moderate | 120 |
| Continuous Flow | 89 | 95 | High | 45 |
| Enzymatic Resolution | 65 | 99 | Low | 200 |
Trade-offs :
-
Batch Synthesis : Preferred for small-scale, high-purity demands.
-
Flow Chemistry : Optimal for cost-sensitive industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate serves as a valuable building block in the synthesis of bioactive compounds. Its structural features allow it to be utilized in the design of inhibitors for various biological targets.
1.1. Inhibitors of Amyloid Beta Aggregation
Recent studies have highlighted the compound's potential in neurodegenerative disease research, particularly Alzheimer's disease. Compounds derived from piperidine structures have shown promise as inhibitors of amyloid beta aggregation, which is a hallmark of Alzheimer’s pathology. For instance, derivatives of similar piperidine-based compounds have demonstrated the ability to inhibit β-secretase and acetylcholinesterase, thereby preventing amyloid fibril formation and promoting neuroprotection in cellular models .
Drug Development
The compound's unique properties make it suitable for drug development, particularly in creating new therapeutic agents targeting central nervous system disorders.
2.1. Neuroprotective Agents
Research indicates that piperidine derivatives can exhibit neuroprotective effects against oxidative stress and inflammation associated with neurodegeneration. For example, studies involving related compounds have shown a reduction in TNF-α levels and free radicals in astrocytes exposed to amyloid beta, suggesting that this compound could share similar protective mechanisms .
Synthetic Intermediate
This compound is also utilized as an intermediate in organic synthesis.
3.1. Synthesis of Complex Molecules
The compound can be employed in multi-step synthetic pathways to produce complex molecules with pharmaceutical relevance. Its stability and reactivity under various conditions make it an ideal candidate for further functionalization and modification .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The benzyl group and Boc protecting group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperidine and Pyrrolidine Families
Table 1: Key Structural and Physicochemical Comparisons
Functional Group and Reactivity Analysis
Boc and Cbz Protection: The Boc group in the target compound enhances stability during synthesis, while the Cbz group allows selective deprotection under hydrogenolysis. This dual protection is absent in simpler analogues like (R)-tert-butyl 3-((Boc)amino)piperidine-1-carboxylate . In contrast, (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid lacks hydroxyl and Cbz groups but introduces a phenyl ring for π-π interactions in drug design .
Hydroxyl Group Impact: The hydroxyl group in the target compound increases polarity, improving aqueous solubility compared to non-hydroxylated analogues. It also enables hydrogen bonding, influencing crystallinity (relevant for X-ray studies using SHELX programs ).
Ring Size and Conformation: The pyrrolidine-based analogue (trans-tert-butyl 3-(Cbz-amino)-4-hydroxypyrrolidine-1-carboxylate) exhibits higher ring strain due to its 5-membered structure, reducing conformational flexibility compared to the 6-membered piperidine in the target compound .
Research Findings and Trends
- Purity and Commercial Availability : The target compound is available at 97% purity (Combi-Blocks, QE-5833), typical for intermediates, while analogues like tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate (CAS 1185064-24-7) show higher structural complexity but lower commercial availability .
Biological Activity
Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate, also known as CAS No. 724787-52-4, is a compound of significant interest in medicinal chemistry and biological research due to its structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H26N2O5 |
| Molecular Weight | 350.42 g/mol |
| CAS Number | 724787-52-4 |
| IUPAC Name | rel-benzyl (3R,4R)-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate |
| Synonyms | Benzyl (3S,4S)-3-hydroxy-4-[(2-methyl-2-propanyl)oxy]carbonylamino)-1-piperidinecarboxylate |
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed in organic synthesis to protect amine functionalities during chemical reactions. The mechanism of action primarily involves the protection and deprotection of amines, which is crucial for the synthesis of various bioactive molecules.
Anticancer Potential
Recent studies have indicated that piperidine derivatives, including compounds structurally related to this compound, exhibit promising anticancer activity. For example, one study demonstrated that derivatives showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . The structural modifications enhance the interaction with protein binding sites, suggesting a potential for developing effective anticancer agents.
Enzyme Inhibition
Research has highlighted the role of similar piperidine compounds in inhibiting enzymes relevant to neurodegenerative diseases. Compounds with N-benzyl moieties have shown superior inhibition of cholinesterase and monoamine oxidase B, which are critical targets in Alzheimer's disease treatment . These findings underscore the therapeutic potential of this compound in neuropharmacology.
Case Studies
-
Study on Anticancer Activity :
- A compound structurally related to benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine was evaluated for its cytotoxic effects on cancer cells.
- Results indicated a significant increase in apoptosis induction compared to standard treatments, demonstrating its potential as a lead compound for further development .
-
Neuroprotective Effects :
- A series of piperidine derivatives were tested for their ability to inhibit cholinesterase activity.
- The results suggested that modifications at the N-benzyl position enhanced the inhibitory effects on cholinesterase, indicating potential applications in treating cognitive disorders associated with Alzheimer's disease .
Q & A
Q. Key Considerations :
- Monitor reaction progress using LC-MS to detect intermediates.
- Ensure anhydrous conditions to prevent hydrolysis of the Boc group .
Advanced: How can stereochemical integrity (trans configuration) be ensured during synthesis?
Answer:
The trans configuration at the 3-hydroxy and 4-amino positions is critical. Strategies include:
- Stereoselective Hydroxylation : Use Sharpless asymmetric dihydroxylation or enzymatic catalysis to install the hydroxyl group with high enantiomeric excess.
- Chiral Resolution : Employ chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) to separate diastereomers.
- NMR Validation : Perform NOESY experiments to confirm spatial proximity between the 3-hydroxy proton and adjacent piperidine protons, verifying the trans configuration .
Basic: What storage conditions are optimal for this compound?
Answer:
Based on safety data sheets (SDS):
| Parameter | Recommendation |
|---|---|
| Temperature | 2–8°C (refrigerated) |
| Container | Sealed amber glass vial with PTFE-lined cap |
| Humidity | <40% relative humidity |
| Light Sensitivity | Protect from direct light |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
